![molecular formula C18H12F2NaO4PS B12850671 3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt: is a chemical compound known for its unique properties as a liquid crystal. It exhibits radially symmetric orientations and has subunits that are oriented in different directions . This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt involves the reaction of 4-fluorophenylphosphine oxide with benzenesulfonic acid in the presence of a sodium base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phosphinyl group is further oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphinyl group back to its original state or to other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reference standard in various chemical analyses and experiments. Its unique liquid crystal properties make it valuable in the study of molecular orientations and interactions .
Biology: In biological research, the compound is used to study the effects of phosphinyl groups on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments
Eigenschaften
Molekularformel |
C18H12F2NaO4PS |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
sodium;3-bis(4-fluorophenyl)phosphorylbenzenesulfonate |
InChI |
InChI=1S/C18H13F2O4PS.Na/c19-13-4-8-15(9-5-13)25(21,16-10-6-14(20)7-11-16)17-2-1-3-18(12-17)26(22,23)24;/h1-12H,(H,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
XIWYRGBVFQWXLZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


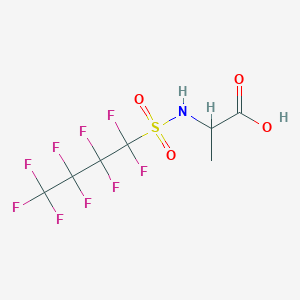
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)


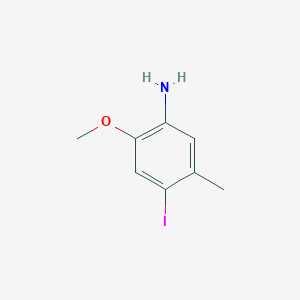
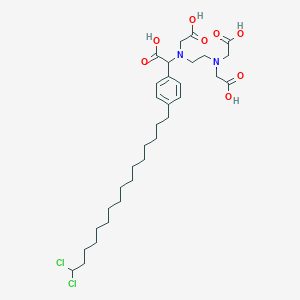
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)

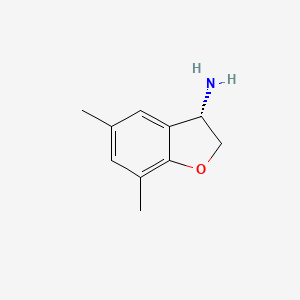
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)

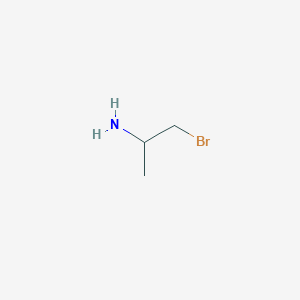
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
